molecular formula C17H26O5 B606031 Benzyl-PEG3-CH2CO2tBu CAS No. 1643957-26-9

Benzyl-PEG3-CH2CO2tBu

Cat. No.: B606031
CAS No.: 1643957-26-9
M. Wt: 310.39
InChI Key: IGVRCUZLYJDPKK-UHFFFAOYSA-N
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Description

Benzyl-PEG3-CH2CO2tBu is a polyethylene glycol (PEG) derivative with a benzyl and tert-butyl protecting group. This compound is known for its hydrophilic PEG linker, which increases its water solubility in aqueous media. It is primarily used in research settings, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG3-CH2CO2tBu involves the reaction of benzyl alcohol with PEG3 (triethylene glycol) and tert-butyl bromoacetate. The reaction typically occurs under basic conditions, using a base such as potassium carbonate or sodium hydride. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG3-CH2CO2tBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-PEG3-CH2CO2tBu has a wide range of applications in scientific research:

    Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and bioavailability.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-PEG3-CH2CO2tBu is unique due to its specific PEG chain length and the presence of both benzyl and tert-butyl protecting groups. These features provide a balance between hydrophilicity and stability, making it particularly useful in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVRCUZLYJDPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141882
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643957-26-9
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643957-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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